molecular formula C15H16O3 B14306455 Acetic acid;3-naphthalen-2-ylprop-2-en-1-ol CAS No. 115117-86-7

Acetic acid;3-naphthalen-2-ylprop-2-en-1-ol

Cat. No.: B14306455
CAS No.: 115117-86-7
M. Wt: 244.28 g/mol
InChI Key: LGMKPHNAKMFRTC-UHFFFAOYSA-N
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Description

Acetic acid;3-naphthalen-2-ylprop-2-en-1-ol is an organic compound that combines the properties of acetic acid and a naphthalene derivative. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a prop-2-en-1-ol group, which is an alcohol. The combination of these functional groups gives the compound unique chemical and physical properties that make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-naphthalen-2-ylprop-2-en-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. In this method, a Grignard reagent is reacted with a suitable aldehyde or ketone to form the desired alcohol . The reaction typically requires an inert atmosphere and anhydrous conditions to prevent the Grignard reagent from reacting with moisture.

Another method involves the use of acetic anhydride as a reagent to introduce the acetic acid moiety. This reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-naphthalen-2-ylprop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

Acetic acid;3-naphthalen-2-ylprop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3-naphthalen-2-ylprop-2-en-1-ol is unique due to the presence of both the naphthalene ring and the prop-2-en-1-ol group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

CAS No.

115117-86-7

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

acetic acid;3-naphthalen-2-ylprop-2-en-1-ol

InChI

InChI=1S/C13H12O.C2H4O2/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11;1-2(3)4/h1-8,10,14H,9H2;1H3,(H,3,4)

InChI Key

LGMKPHNAKMFRTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C=C(C=CC2=C1)C=CCO

Origin of Product

United States

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